

An In-Depth Technical Guide to 3,3-Diphenylpropylamine: Chemical Properties and Structure

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Compound of Interest

Compound Name: **3,3-Diphenylpropylamine**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenylpropylamine is a primary amine that serves as a crucial building block in the synthesis of various organic compounds, most notably as a key intermediate in the production of pharmaceuticals. Its derivatives have shown a range of pharmacological activities, including acting as calcium channel blockers and anticholinergic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **3,3-Diphenylpropylamine**, aimed at professionals in research and drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of **3,3-Diphenylpropylamine** are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Source(s)
IUPAC Name	3,3-diphenylpropan-1-amine	[1] [2]
Chemical Formula	C ₁₅ H ₁₇ N	[1] [3] [4]
Molecular Weight	211.30 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid or white to off-white solid	[3]
Melting Point	29-31 °C	[5]
Boiling Point	166 °C at 2 mmHg	[6]
Solubility	Sparingly soluble in water. Soluble in DMSO and Methanol.	[3] [7]
pKa	9.91 ± 0.13 (Predicted)	[3] [6]
SMILES	NCCC(c1ccccc1)c2ccccc2	[2]
InChI Key	KISZTEOELCMZPY- UHFFFAOYSA-N	[1] [2]

Experimental Protocols

Synthesis of 3,3-Diphenylpropylamine

A common route for the synthesis of **3,3-Diphenylpropylamine** involves the catalytic hydrogenation of 3,3-diphenylpropionitrile. The following protocol is adapted from a method for the preparation of N-methyl-**3,3-diphenylpropylamine**, where **3,3-diphenylpropylamine** is a key intermediate.[\[1\]](#)

Materials:

- 3,3-Diphenylpropionitrile
- Ethanol or Methanol
- Palladium/Calcium Carbonate catalyst or Raney Nickel catalyst[\[1\]](#)[\[8\]](#)

- Ammonia gas
- Hydrogen gas
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- High-pressure hydrogenation apparatus

Procedure:

- Dissolution: Dissolve 3,3-diphenylpropionitrile (0.2 mol) in 200 mL of ethanol in a suitable high-pressure reaction vessel.[1]
- Catalyst Addition: Add the hydrogenation catalyst (e.g., 6 g of palladium/calcium carbonate) to the solution.[1]
- Ammonia Introduction: Introduce approximately 50 g of ammonia gas into the reaction vessel.
- Hydrogenation: Seal the vessel and carry out the hydrogenation at a hydrogen pressure of 2–5 MPa and a temperature of 80–120 °C.[1][8]
- Reaction Monitoring: Monitor the reaction until completion (e.g., by thin-layer chromatography or gas chromatography).
- Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen and ammonia gas.
- Purification: Remove the catalyst by filtration. Evaporate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield **3,3-Diphenylpropylamine** as a colorless, transparent liquid.[1]

Analytical Methods

¹H NMR Spectroscopy Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. A general protocol for the analysis of a primary amine like **3,3-Diphenylpropylamine** as a colorless, transparent liquid.[1]

Diphenylpropylamine is as follows:

Materials:

- **3,3-Diphenylpropylamine** sample
- Deuterated chloroform (CDCl_3)
- NMR tube
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve a small amount of the **3,3-Diphenylpropylamine** sample in deuterated chloroform (CDCl_3) in an NMR tube.
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure good signal-to-noise and resolution.
- Data Analysis: Process the acquired Free Induction Decay (FID) to obtain the spectrum. The characteristic peaks for **3,3-Diphenylpropylamine** would include signals for the aromatic protons of the two phenyl groups, the methine proton, and the two methylene groups of the propyl chain, as well as a broad singlet for the amine protons. The chemical shifts and coupling patterns will confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is a standard technique for assessing the purity of a compound. **3,3-Diphenylpropylamine** has been used as an internal standard in HPLC methods, indicating its suitability for analysis by this technique. A general protocol for purity analysis is outlined below.

Materials:

- **3,3-Diphenylpropylamine** sample
- HPLC-grade acetonitrile and water

- An appropriate buffer (e.g., phosphate buffer) or acid modifier (e.g., formic acid or phosphoric acid for mass spectrometry compatibility)[9]
- A C18 reverse-phase HPLC column
- HPLC system with a UV detector

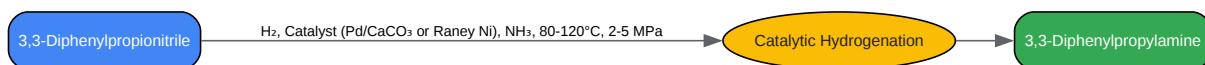
Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a buffer or acid modifier. The exact ratio will depend on the specific column and system and may require optimization.
- Standard Solution Preparation: Prepare a stock solution of **3,3-Diphenylpropylamine** of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the **3,3-Diphenylpropylamine** sample to be analyzed in the mobile phase to a concentration within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions: Set the HPLC parameters, including the flow rate (e.g., 1 mL/min), injection volume (e.g., 10 µL), and column temperature. Set the UV detector to a wavelength where **3,3-Diphenylpropylamine** has significant absorbance.
- Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Visualizations

Synthesis Workflow of 3,3-Diphenylpropylamine

The following diagram illustrates the synthetic pathway for **3,3-Diphenylpropylamine** starting from 3,3-diphenylpropionitrile.

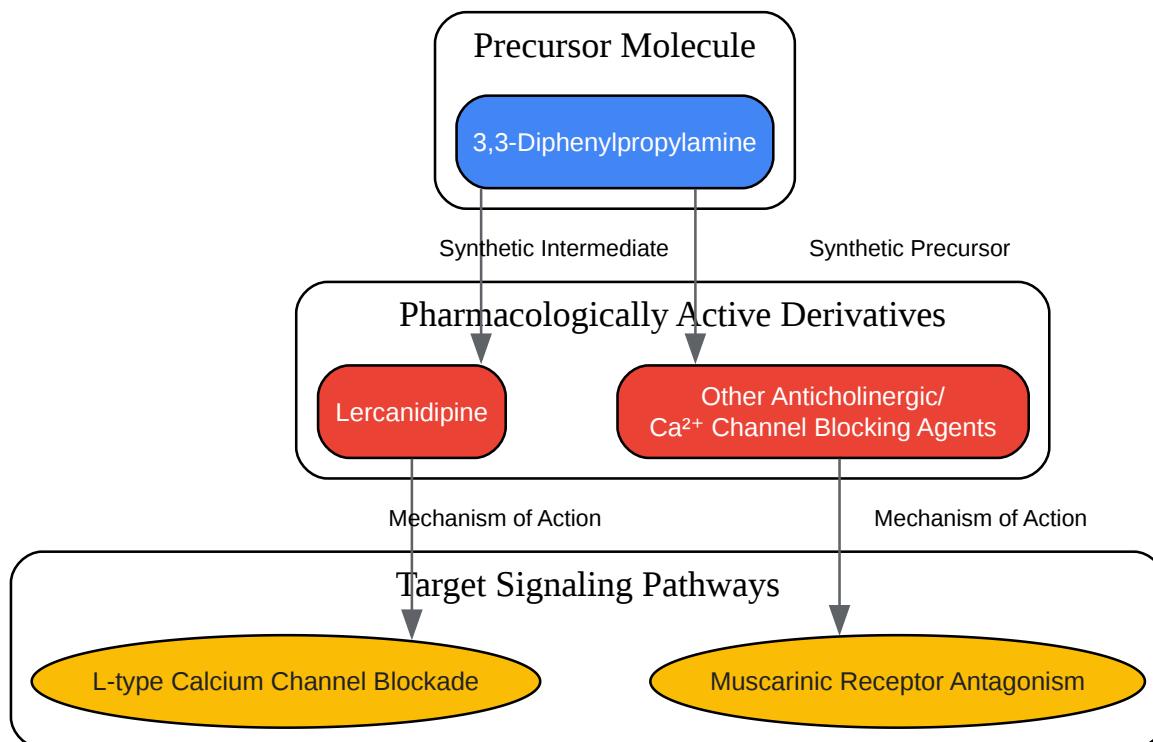


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Caption: Synthesis of **3,3-Diphenylpropylamine** via catalytic hydrogenation.

Logical Relationship in Pharmacological Development

While **3,3-Diphenylpropylamine** itself is not directly implicated in specific signaling pathways, it serves as a crucial precursor for pharmacologically active molecules. The diagram below illustrates this hierarchical relationship.



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Caption: Role of **3,3-Diphenylpropylamine** in drug development.

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